

# Olomoucine: A Technical Guide to a Purine Analog CDK Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Olomoucine*

Cat. No.: B1683950

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Olomoucine**, a first-generation purine analog and selective inhibitor of cyclin-dependent kinases (CDKs). This document details its structure, mechanism of action, effects on key signaling pathways, and relevant experimental protocols, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

## Core Structure and Mechanism of Action

**Olomoucine**, with the chemical formula  $C_{15}H_{18}N_6O$ , is a synthetic purine derivative.<sup>[1]</sup> Its structure is characterized by substitutions at the C2, N6, and N9 positions of the purine ring. This structural configuration allows it to function as an ATP-competitive inhibitor of several cyclin-dependent kinases.<sup>[1]</sup> By binding to the ATP-binding pocket of CDKs, **Olomoucine** prevents the phosphorylation of substrate proteins that are crucial for cell cycle progression.<sup>[2]</sup> <sup>[3]</sup>

The primary targets of **Olomoucine** are the key regulators of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions.<sup>[2]</sup><sup>[4]</sup> This inhibition of cell cycle progression forms the basis of its anti-proliferative and potential therapeutic effects.

## Quantitative Data: Inhibitory Activity

The inhibitory potency of **Olomoucine** and its key derivatives, Roscovitine and **Olomoucine II**, against various CDK/cyclin complexes is summarized below. The half-maximal inhibitory concentration (IC50) values highlight the evolution of potency with structural modifications.

| Compound            | Target Kinase | IC50 (μM) |
|---------------------|---------------|-----------|
| Olomoucine          | CDC2/cyclin B | 7[1]      |
| Cdk2/cyclin A       | 7[1]          |           |
| Cdk2/cyclin E       | 7[1]          |           |
| CDK5/p35            | 3[1]          |           |
| ERK1/p44 MAP kinase | 25[1]         |           |
| Roscovitine         | CDK1/cyclin B | 0.7[3]    |
| CDK2/cyclin A       | 0.7[3]        |           |
| CDK2/cyclin E       | 0.7[3]        |           |
| CDK5/p25            | 0.2           |           |
| CDK7/cyclin H       | 0.9           |           |
| CDK9/cyclin T1      | 0.4           |           |
| Olomoucine II       | CDK1/cyclin B | 7.6       |
| CDK2/cyclin E       | 0.1           |           |
| CDK4/cyclin D1      | 19.8          |           |
| CDK7/cyclin H       | 0.45          |           |
| CDK9/cyclin T       | 0.06          |           |

## Signaling Pathways Modulated by Olomoucine

**Olomoucine**'s primary mechanism of action involves the direct inhibition of CDKs, which has downstream consequences on several critical signaling pathways that regulate cell proliferation, survival, and inflammation.

## Cell Cycle Regulation

By inhibiting CDK1 and CDK2, **Olomoucine** effectively halts the cell cycle at two major checkpoints: the G1/S transition and the G2/M transition.<sup>[2][4]</sup> This arrest prevents the cell from entering the DNA synthesis (S) phase and mitosis (M) phase, thereby inhibiting cell division.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olomoucine: A Technical Guide to a Purine Analog CDK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683950#understanding-the-purine-analog-structure-of-olomoucine>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)